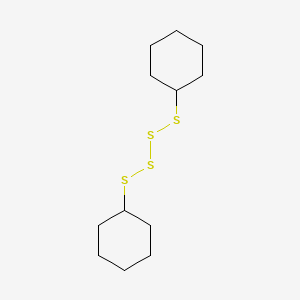
Thiaminocycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiaminocycline is a compound belonging to the tetracycline class of antibiotics. Tetracyclines are known for their broad-spectrum antibacterial activity, which makes them effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of amino acids to the growing peptide chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiaminocycline involves several steps, starting from the basic tetracycline structure. The process typically includes the following steps:
Formation of the core structure: The core tetracycline structure is synthesized through a series of condensation reactions involving various precursors.
Functionalization: Specific functional groups are introduced to the core structure to enhance its antibacterial activity. This may involve reactions such as alkylation, acylation, and hydroxylation.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes, followed by chemical modifications. The fermentation process uses genetically engineered microorganisms to produce the core tetracycline structure, which is then chemically modified to produce this compound. This method is cost-effective and allows for the production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Thiaminocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with different antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions involve replacing specific functional groups with others to enhance the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides
Major Products
The major products formed from these reactions include various this compound derivatives with enhanced antibacterial activity and different pharmacokinetic properties .
Applications De Recherche Scientifique
Thiaminocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of tetracycline antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations .
Mécanisme D'action
Thiaminocycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The molecular targets include the ribosomal RNA and specific proteins involved in the translation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiaminocycline is similar to other tetracycline antibiotics, such as:
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
This compound stands out due to its unique functional groups that enhance its antibacterial activity and pharmacokinetic properties. Compared to other tetracyclines, this compound may exhibit better efficacy against certain resistant bacterial strains and have improved absorption and distribution characteristics .
Propriétés
Numéro CAS |
82925-85-7 |
|---|---|
Formule moléculaire |
C22H25N3O7S |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(5aS,6aS,7S,10aR)-4,7-bis(dimethylamino)-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydrobenzo[b]thioxanthene-9-carboxamide |
InChI |
InChI=1S/C22H25N3O7S/c1-24(2)9-5-6-10(26)12-16(27)13-11(33-18(9)12)7-8-15(25(3)4)17(28)14(21(23)31)20(30)22(8,32)19(13)29/h5-6,8,11,15,26-27,30,32H,7H2,1-4H3,(H2,23,31)/t8-,11-,15-,22-/m0/s1 |
Clé InChI |
NUVXPKTVNDDPHF-GUFBUIBQSA-N |
SMILES isomérique |
CN(C)[C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O |
SMILES canonique |
CN(C)C1C2CC3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


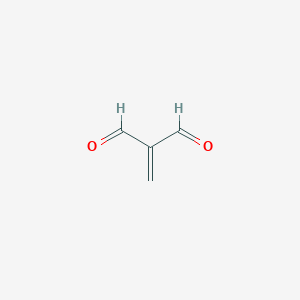



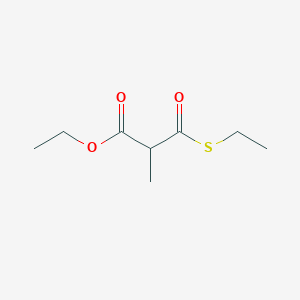
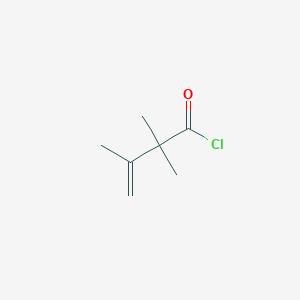
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)

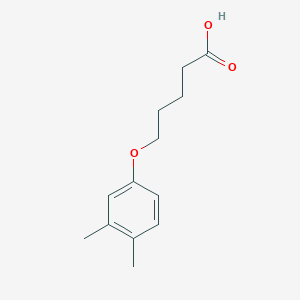

![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)

